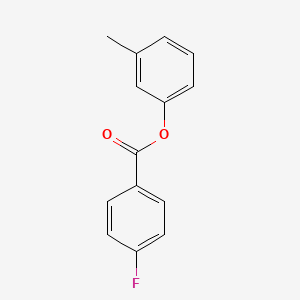
3,3'-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) is a complex organic compound characterized by its unique structure, which includes brominated phenylene groups and morpholinopropan-2-ol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) typically involves multiple steps, starting with the bromination of phenylene compounds. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination at the desired positions.
Following bromination, the phenylene compounds undergo etherification with propane-2,2-diyl groups This step involves the use of strong bases and appropriate solvents to facilitate the formation of ether bonds
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the removal of bromine atoms or reduction of other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dehalogenated derivatives. Substitution reactions can produce a variety of functionalized compounds depending on the nucleophile used.
科学的研究の応用
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or as a component in drug delivery systems.
Industry: The compound could be used in the development of advanced polymers, coatings, or other materials with unique properties.
作用機序
The mechanism of action of 3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenylene groups and morpholinopropan-2-ol moieties may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
- 4,4’-Isopropylidenebis(2,6-dibromophenoxy)ethanol
- Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)propane-1,2-diol
Uniqueness
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) is unique due to its specific combination of brominated phenylene groups and morpholinopropan-2-ol moieties. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C29H38Br4N2O6 |
|---|---|
分子量 |
830.2 g/mol |
IUPAC名 |
1-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-2-yl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C29H38Br4N2O6/c1-29(2,19-11-23(30)27(24(31)12-19)40-17-21(36)15-34-3-7-38-8-4-34)20-13-25(32)28(26(33)14-20)41-18-22(37)16-35-5-9-39-10-6-35/h11-14,21-22,36-37H,3-10,15-18H2,1-2H3 |
InChIキー |
INRRBCBUMMJGOS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CN2CCOCC2)O)Br)C3=CC(=C(C(=C3)Br)OCC(CN4CCOCC4)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704612.png)
![6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11704616.png)


![1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide](/img/structure/B11704641.png)
![Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate](/img/structure/B11704651.png)

